molecular formula C10H10N2O3 B14468524 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 71566-02-4

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B14468524
CAS No.: 71566-02-4
M. Wt: 206.20 g/mol
InChI Key: OZOFLRONVGTTRE-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethoxybenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using acetic anhydride to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole ring.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

71566-02-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H10N2O3/c1-13-8-3-7(4-9(5-8)14-2)10-11-6-12-15-10/h3-6H,1-2H3

InChI Key

OZOFLRONVGTTRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=NO2)OC

Origin of Product

United States

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